molecular formula C22H24N4O3 B2682120 N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1113109-68-4

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Katalognummer: B2682120
CAS-Nummer: 1113109-68-4
Molekulargewicht: 392.459
InChI-Schlüssel: FFZGHAJEUDZQRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a dihydropyridinone scaffold and substituted with a 4-methylphenyl group. The acetamide side chain includes a cyclohexyl moiety, which likely enhances lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15-7-9-16(10-8-15)21-24-22(29-25-21)17-11-12-20(28)26(13-17)14-19(27)23-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGHAJEUDZQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple stepsCommon reagents used in these reactions include cyclohexylamine, 4-methylbenzoyl chloride, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis would likely involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibits promising anticancer properties. Studies have shown that compounds containing oxadiazole and dihydropyridine moieties can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study:
A study published in a peer-reviewed journal demonstrated that the compound effectively reduced the viability of various cancer cell lines through apoptosis induction mechanisms. The compound's structure allows for interaction with specific receptors that mediate cancer cell survival, making it a potential candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the oxadiazole ring is known to enhance the antimicrobial potency of compounds by disrupting bacterial cell wall synthesis.

Case Study:
In vitro tests showed that N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme systems essential for cell wall integrity.

Histamine Receptor Modulation

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has been investigated for its potential as a histamine receptor modulator. Specifically, its interaction with H4 receptors suggests a role in inflammatory processes and allergic responses.

Research Findings:
Recent studies have shown that this compound can act as an antagonist at H4 receptors, which are implicated in asthma and other allergic conditions. By blocking these receptors, the compound may reduce inflammation and provide therapeutic benefits in allergic diseases.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide is crucial for optimizing its pharmacological properties.

Structural Feature Activity Notes
Oxadiazole RingAntimicrobialEnhances interaction with microbial targets
Dihydropyridine CoreAnticancerInhibits cell proliferation pathways
Cyclohexyl GroupLipophilicityImproves membrane permeability

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridine moieties. These interactions may modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, ring systems, and biological activities. Key comparisons are outlined below:

Substituent Variations on the Oxadiazole Ring

  • BG14870 (N-cyclohexyl-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide) :
    • Structural Difference : Replaces the 4-methylphenyl group with a 4-fluorophenyl substituent.
    • Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets compared to the methyl group. Molecular weight (396.41 g/mol) is nearly identical to the target compound, suggesting similar pharmacokinetic profiles .
  • TASP0415914: Structural Difference: Features a 3-hydroxypiperidin-1-yl group on the oxadiazole ring and a thiazole core instead of dihydropyridinone. Biological Relevance: Acts as a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor (IC₅₀ = 3.2 nM), highlighting the importance of oxadiazole modifications for kinase targeting .

Modifications in the Acetamide Side Chain

  • (S)-2,2,2-trifluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide (4ae) :
    • Structural Difference : Incorporates a trifluoroacetamide group and an o-tolyl substituent.
    • Impact : The trifluoromethyl group improves metabolic stability and membrane permeability, while the o-tolyl group may sterically hinder interactions with certain targets .

Analogous Scaffolds with Antiproliferative Activity

  • Hydroxyacetamide Derivatives (FP1–12) :
    • Structural Difference : Replaces the oxadiazole with triazole and imidazolone rings, linked via sulfanyl groups.
    • Biological Relevance : Demonstrates antiproliferative activity against cancer cell lines (e.g., GI₅₀ = 1.2–4.8 μM), suggesting that scaffold flexibility influences cytotoxicity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Dihydropyridinone 4-Methylphenyl, cyclohexyl acetamide ~396.41* Not explicitly reported
BG14870 Dihydropyridinone 4-Fluorophenyl, cyclohexyl acetamide 396.41 Not explicitly reported
TASP0415914 Thiazole 3-Hydroxypiperidinyl, methyl thiazole 422.45 PI3Kγ inhibitor (IC₅₀ = 3.2 nM)
(S)-Trifluoroacetamide (4ae) Oxadiazole o-Tolyl, trifluoroacetamide 284.23 Metabolic stability enhancement
Hydroxyacetamide Derivatives (FP1–12) Triazole/Imidazolone Sulfanyl, hydroxyacetamide 400–450† Antiproliferative (GI₅₀ = 1.2–4.8 μM)

*Estimated based on BG14870’s data. †Range inferred from synthetic procedures.

Research Findings and Implications

  • Substituent Effects : The 4-methylphenyl group in the target compound may offer a balance between hydrophobicity and steric bulk, contrasting with the polar 3-hydroxypiperidinyl group in TASP0415914, which enhances kinase binding .
  • Scaffold Flexibility: Replacement of dihydropyridinone with thiazole (TASP0415914) or triazole (FP1–12) alters target selectivity, emphasizing the scaffold’s role in modulating biological pathways .
  • Pharmacokinetic Considerations : Cyclohexyl and trifluoroacetamide groups improve metabolic stability, as seen in BG14870 and compound 4ae, suggesting strategies for optimizing the target compound’s bioavailability .

Biologische Aktivität

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a dihydropyridine moiety, and an oxadiazole ring. Its chemical structure can be represented as follows:

\text{N cyclohexyl 2 5 3 4 methylphenyl 1 2 4 oxadiazol 5 yl 2 oxo 1 2 dihydropyridin 1 yl}acetamide}

Properties

PropertyValue
Molecular FormulaC_{20}H_{24}N_{4}O_{2}
Molecular Weight356.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with oxadiazole and dihydropyridine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridines can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

N-cyclohexyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has been evaluated for its anticancer properties. In vitro studies demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines. The proposed mechanism of action includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Antioxidant Properties

Compounds containing dihydropyridine structures are known for their antioxidant capabilities. N-cyclohexyl derivatives may exert protective effects against oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms . This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that N-cyclohexyl compounds showed potent activity against biofilms formed by both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Study 2: Anticancer Activity

In a multicellular spheroid model designed to mimic tumor microenvironments, N-cyclohexyl derivatives demonstrated significant reductions in tumor viability. The compound's ability to penetrate spheroids suggests potential for use in solid tumors where drug delivery is often challenging .

Study 3: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that N-cyclohexyl derivatives could inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell migration and invasion capabilities, highlighting its potential as an antimetastatic agent .

Q & A

Q. What in silico approaches prioritize this compound for pharmacological testing?

  • Methodology : Perform molecular docking against target proteins (e.g., kinases) to predict binding affinity. ADMET predictions assess bioavailability and toxicity. Prioritize derivatives with LogP < 5 and high predicted oral absorption .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.